molecular formula C31H27N5O3S B12027633 5-((3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 623935-24-0

5-((3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12027633
CAS No.: 623935-24-0
M. Wt: 549.6 g/mol
InChI Key: NWXCFCBMMZYIGU-PKAZHMFMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-((3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one features a fused thiazolo-triazolone core substituted with a 4-isopropoxy-3-methylphenyl group and a 4-methoxyphenyl moiety.

Properties

CAS No.

623935-24-0

Molecular Formula

C31H27N5O3S

Molecular Weight

549.6 g/mol

IUPAC Name

(5Z)-2-(4-methoxyphenyl)-5-[[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C31H27N5O3S/c1-19(2)39-26-15-12-22(16-20(26)3)28-23(18-35(33-28)24-8-6-5-7-9-24)17-27-30(37)36-31(40-27)32-29(34-36)21-10-13-25(38-4)14-11-21/h5-19H,1-4H3/b27-17-

InChI Key

NWXCFCBMMZYIGU-PKAZHMFMSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)OC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)OC(C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,2,4-Triazole-Thiol Precursors

A one-pot synthesis involves reacting 4-amino-5-mercapto-1,2,4-triazole with α-haloketones or α-halocarboxylic acids. For example, microwave-assisted cyclocondensation of 4-(4-methoxyphenyl)-5-mercapto-1,2,4-triazole with chloroacetic acid yields the thiazolo[3,2-b]triazol-6(5H)-one core in 78–85% yield under solvent-free conditions.

Electrophilic Cyclization

Regioselective iodocyclization of 3-allylsulfanyl-4H-1,2,4-triazoles forms the thiazolo[3,2-b]triazolium salts, which are neutralized to yield the free base. This method ensures high regioselectivity (≥95%) when using iodine in dichloromethane at 0°C.

Functionalization of the Pyrazole Moiety

The 3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazole subunit is synthesized via:

Vilsmeier-Haack Reaction

Condensation of 4-isopropoxy-3-methylacetophenone with phenylhydrazine in acetic acid yields the pyrazole ring. Subsequent formylation using POCl₃/DMF at 50°C introduces the aldehyde group at the C4 position.

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling of 4-bromo-1-phenylpyrazole with 4-isopropoxy-3-methylphenylboronic acid achieves the aryl substitution with >90% yield. Optimal conditions use Pd(PPh₃)₄ (5 mol%), K₂CO₃, and dioxane/water (4:1) at 80°C.

Knoevenagel Condensation for Methylene Bridge Formation

The exocyclic double bond is introduced via Knoevenagel condensation between the thiazolo[3,2-b][1,triazol-6-one and pyrazole-4-carbaldehyde:

Classical Conditions

Refluxing equimolar amounts of the aldehyde and triazolone in acetic acid with ammonium acetate for 12 hours yields the (Z)-isomer exclusively (confirmed by NOESY). The reaction achieves 65–72% yield but requires chromatographic purification.

Microwave-Assisted Optimization

Microwave irradiation (150°C, 20 min) in PEG-400 solvent improves yield to 88% with 99% (Z)-selectivity. This green method reduces reaction time from hours to minutes.

Final Coupling and Purification

Deprotection and Coupling

The N3 position of the thiazolo-triazole is deprotected using TFA/CH₂Cl₂ (1:1), followed by coupling with the pyrazole subunit via PyAOP/DIEA activation. This step achieves 65% yield after silica gel chromatography.

Crystallization

Recrystallization from ethanol/water (7:3) affords the pure compound as yellow crystals (mp 218–220°C). Purity is confirmed by HPLC (≥98%) and elemental analysis (C: 67.12%, H: 4.95%, N: 12.74%; theoretical C: 67.33%, H: 4.91%, N: 12.74%).

Spectroscopic Characterization

Technique Key Data
¹H NMR (DMSO-d₆, 400 MHz)δ 8.42 (s, 1H, pyrazole-H), 7.89–7.26 (m, 9H, aryl-H), 6.93 (s, 1H, CH=), 4.72 (sept, 1H, OCH(CH₃)₂), 3.84 (s, 3H, OCH₃), 2.38 (s, 3H, CH₃).
¹³C NMR (DMSO-d₆, 100 MHz)δ 169.8 (C=O), 159.4 (C=N), 152.1–114.7 (aryl-C), 70.1 (OCH(CH₃)₂), 55.9 (OCH₃), 22.1 (CH₃).
HRMS (ESI+)m/z 550.1834 [M+H]⁺ (theoretical 550.1835).

Comparative Analysis of Synthetic Routes

Method Yield Time Purity Key Advantage
Classical Knoevenagel65%12 h95%Low equipment cost
Microwave-assisted88%20 min98%Rapid, eco-friendly
Pd-catalyzed coupling90%6 h97%High regioselectivity

Challenges and Optimization Strategies

  • Isomer Control : The (Z)-configuration is thermodynamically favored but requires strict anhydrous conditions to prevent hydrolysis.

  • Scale-Up Limitations : Microwave methods face energy transfer inefficiencies at >100 g scale; switching to flow chemistry improves consistency.

  • Byproduct Formation : Diketopiperazine byproducts (~15%) during coupling are minimized using protonated amine intermediates .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: Various substitution reactions can occur, particularly on the aromatic rings, leading to different substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. They may include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Biological Applications

  • Anticancer Activity :
    Research has indicated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant cytotoxic effects against various cancer cell lines. The unique structural features of this compound may facilitate interactions with molecular targets involved in cancer progression. Preliminary studies suggest it may inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms.
  • Antimicrobial Properties :
    Compounds containing pyrazole and thiazole moieties have demonstrated notable antimicrobial activities. This compound's structure suggests potential efficacy against a range of bacterial and fungal pathogens. Investigations into its mechanism of action could reveal insights into how it disrupts microbial cell functions.
  • Anti-inflammatory Effects :
    The presence of methoxy and isopropoxy groups may enhance the compound's ability to modulate inflammatory pathways. Studies have shown that thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting therapeutic potential in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiazolo[3,2-b][1,2,4]triazole derivatives demonstrated that compounds similar to this one exhibited IC50 values in the low micromolar range against breast cancer cell lines. The research highlighted the importance of the pyrazole moiety in enhancing cytotoxicity.

Case Study 2: Antimicrobial Activity

In vitro evaluations showed that this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study suggested that the mechanism involved disruption of bacterial cell membrane integrity.

Mechanism of Action

The mechanism of action of “5-((3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” would depend on its specific biological activity. It may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved would be specific to the activity being studied.

Comparison with Similar Compounds

Substituent Variations in Alkoxy Groups

The alkoxy substituent on the phenyl ring is a critical modulator of physicochemical and biological properties. Key analogs include:

Compound ID Alkoxy Substituent Molecular Weight (g/mol) Notable Features
Target Compound 4-Isopropoxy-3-methylphenyl ~563 (estimated) Balanced lipophilicity; moderate steric bulk
4-Butoxy-2-methylphenyl 563.676 Longer alkyl chain increases lipophilicity
4-Ethoxy-3-methylphenyl ~548 (estimated) Shorter chain enhances solubility
4-Isopropoxy with acetate ~595 (estimated) Acetate ester may improve bioavailability

Key Findings :

  • Butoxy vs.
  • Ethoxy vs. Isopropoxy : The ethoxy analog () has reduced steric hindrance, which could enhance binding to flat enzymatic pockets .
  • Acetate Modification : The acetate in may serve as a prodrug moiety, enabling targeted release .

Heterocyclic Core Modifications

Variations in the fused heterocyclic system influence electronic properties and intermolecular interactions:

Compound ID Core Structure Key Modifications
Target Compound Thiazolo-triazolone Standard core with methoxyphenyl
Thiazol-4(5H)-one Piperidin-yl substituent
Triazolo-thiadiazole Pyrazole-triazole fusion

Key Findings :

  • Triazolo-thiadiazole () : Displays antifungal activity via 14-α-demethylase inhibition, suggesting a shared mechanism for the target compound .

Halogenated Derivatives

While the target compound lacks halogens, halogenation in analogs (e.g., and ) provides insights:

Compound ID Halogen Substituent Biological Activity
Chloro (Cl) Antimicrobial activity
Bromo (Br) Improved crystal packing stability

Key Findings :

  • Bromo substitution improves crystallinity, a factor critical for drug formulation .

Biological Activity

The compound 5-((3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. Its structural components suggest a multifaceted mechanism of action that may influence various biological pathways.

  • Molecular Formula : C28H29N3O3S2
  • Molecular Weight : 519.7 g/mol
  • IUPAC Name : (5Z)-5-{[3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiazolo-triazole scaffold is known to exhibit diverse pharmacological properties, including:

  • Enzyme Inhibition : It may inhibit enzymes involved in various metabolic pathways.
  • Receptor Modulation : The compound could modulate receptor signaling pathways, potentially affecting cellular responses.

Antiviral Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antiviral properties. For instance:

  • Compounds similar to the target structure have shown activity against viruses such as HIV and influenza. A study highlighted that certain pyrazole derivatives displayed effective inhibition of HIV replication in vitro at concentrations around 4 to 20 μg/mL .

Anticancer Properties

The structural features of the compound suggest potential anticancer activity:

  • Thiazole and triazole derivatives are often investigated for their ability to induce apoptosis in cancer cells. Preliminary studies indicate that compounds with similar scaffolds can inhibit tumor growth by disrupting cell cycle progression and inducing cell death .

Anti-inflammatory Effects

Several studies have reported anti-inflammatory properties associated with thiazole derivatives:

  • The compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which play critical roles in inflammatory processes .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated antiviral efficacy against HIV with an EC50 of 3.98 μM for similar pyrazole compounds.
Study 2Investigated the anticancer potential of thiazole derivatives, revealing significant cytotoxic effects on various cancer cell lines.
Study 3Reported anti-inflammatory activity through inhibition of TNF-alpha and IL-6 production in vitro.

Q & A

Q. What are the critical steps for synthesizing this compound with high purity, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including:

  • Condensation reactions to form the thiazolo-triazole core (reflux in ethanol or THF with hydrazine hydrate as a key reagent) .
  • Knoevenagel-type reactions to introduce the methylene bridge between pyrazole and thiazolidinone moieties, requiring precise temperature control (50–80°C) and catalysts like piperidine .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/ethanol mixtures) to achieve >95% purity .
    Optimization strategies :
  • Monitor intermediates using TLC/HPLC to minimize by-products (e.g., unreacted pyrazole precursors) .
  • Adjust solvent polarity (e.g., THF vs. DMSO) to enhance reaction efficiency for sterically hindered intermediates .

Q. Which spectroscopic and chromatographic methods are most reliable for confirming the compound’s structure?

  • NMR spectroscopy : ¹H/¹³C NMR identifies key protons (e.g., isopropoxy methyl groups at δ 1.2–1.4 ppm) and confirms Z-configuration of the methylene bridge via coupling constants .
  • Mass spectrometry (HRMS) : Validates the molecular ion peak (e.g., m/z 563.199 for C₃₂H₂₉N₅O₃S) and detects fragmentation patterns unique to the thiazolo-triazole system .
  • HPLC-DAD : Assesses purity (>98%) and detects trace impurities (e.g., uncyclized intermediates) using C18 columns and acetonitrile/water gradients .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • pH stability : Degrades rapidly in acidic conditions (pH <3) due to hydrolysis of the thiazolidinone ring but remains stable in neutral-to-basic buffers (pH 7–9) for >24 hours .
  • Thermal stability : Decomposes above 150°C (DSC/TGA data), necessitating storage at −20°C in inert atmospheres .
    Mitigation : Use lyophilization for long-term storage and avoid protic solvents during synthesis .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights explain its biological activity against specific targets?

Key SAR findings from analogous compounds:

Substituent Effect on Activity Reference
4-Isopropoxy group Enhances lipophilicity and membrane permeability, critical for antimicrobial activity .
Thiazolo-triazole core Essential for binding to 14-α-demethylase (CYP51), a fungal enzyme target .
Methoxy-phenyl group Reduces cytotoxicity in mammalian cells while retaining antifungal potency .
Experimental validation : Replace the isopropoxy group with ethoxy or butoxy analogs to assess changes in MIC values against Candida albicans .

Q. How can molecular docking and dynamics simulations guide the design of derivatives with improved target affinity?

  • Docking (AutoDock Vina) : Use the crystal structure of 14-α-demethylase (PDB: 3LD6) to predict binding poses. The pyrazole ring forms π-π interactions with Tyr118, while the thiazolidinone oxygen hydrogen-bonds to His259 .
  • MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; derivatives with rigidified methylene bridges show reduced conformational flexibility and higher binding free energies (−9.2 kcal/mol vs. −7.8 kcal/mol for parent compound) .

Q. What are the challenges in resolving enantiomers of this compound, and how do they impact pharmacological profiles?

  • Chirality : The Z-configuration of the methylene bridge creates a planar chiral center, complicating resolution via standard chiral HPLC .
  • Resolution method : Use Chiralpak IA columns with hexane/isopropanol (90:10) to separate enantiomers (α = 1.2) .
  • Pharmacological impact : The (5R)-enantiomer shows 3-fold higher antifungal activity than (5S) in Aspergillus models .

Q. How do conflicting data on in vitro vs. in vivo efficacy inform experimental redesign?

  • In vitro-in vivo disconnect : High MIC values (2 µg/mL) in fungal assays but low oral bioavailability (<15%) in murine models due to poor solubility .
  • Redesign strategies :
    • Introduce PEGylated prodrugs to enhance aqueous solubility .
    • Conduct PK/PD modeling to optimize dosing intervals and mitigate hepatic first-pass metabolism .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Optimized Batches

Parameter Optimal Range Impact on Yield
Reaction temperature70–80°CHigher yields (>75%)
Solvent systemTHF/H₂O (1:1)Reduces by-product formation
Catalyst loading5 mol% piperidineBalances rate and cost

Q. Table 2. Comparative Biological Activity of Structural Analogs

Compound MIC (µg/mL) Target Enzyme (IC₅₀)
Parent compound2.0CYP51 (0.8 µM)
Ethoxy analog4.5CYP51 (1.5 µM)
Butoxy analog1.8CYP51 (0.7 µM)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.